S-(-)-Etomoxir S-(-)-Etomoxir
Brand Name: Vulcanchem
CAS No.: 828934-40-3
VCID: VC0015896
InChI: InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1
SMILES: CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Molecular Formula: C17H23ClO4
Molecular Weight: 326.8 g/mol

S-(-)-Etomoxir

CAS No.: 828934-40-3

VCID: VC0015896

Molecular Formula: C17H23ClO4

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

S-(-)-Etomoxir - 828934-40-3

Description

(S)-(-)-Etomoxir is an enantiomer of Etomoxir that does not block carnitine palmitoyltransferase-1 (CPT-1) . Etomoxir, or rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, is an irreversible inhibitor of CPT-1, an enzyme located on the outer mitochondrial membrane that is essential for the production of ATP from fatty acid oxidation . The active form of Etomoxir is the (R)-(+) enantiomer .

Etomoxir's primary effect in vivo is a reduction in ketone bodies in the blood, followed by decreased blood glucose levels . This mechanism results in reduced ketogenesis and gluconeogenesis in the liver and activates glucose oxidation in the muscle . Etomoxir has been investigated for the treatment of type 2 diabetes and congestive heart failure, but its development was ceased due to insufficient anti-diabetic efficacy and adverse side effects such as increased liver transaminase levels .

Etomoxir is a widely used chemical probe for studying mitochondrial fatty acid β-oxidation . It has also been identified as a direct agonist of PPARα, but can have off-target effects on Coenzyme-A (CoA) metabolism and complex I of the electron transport chain at high concentrations . The sodium salt of (+)-Etomoxir is water-soluble . A similar compound is (+)-Etomoxir (sodium salt), which has a molecular formula of C15H18ClO4 - Na and a formula weight of 320.7 .

CAS No. 828934-40-3
Product Name S-(-)-Etomoxir
Molecular Formula C17H23ClO4
Molecular Weight 326.8 g/mol
IUPAC Name ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Standard InChI InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1
Standard InChIKey DZLOHEOHWICNIL-KRWDZBQOSA-N
SMILES CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Synonyms (S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid, Ethyl Ester
PubChem Compound 60765
Last Modified Sep 15 2023

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